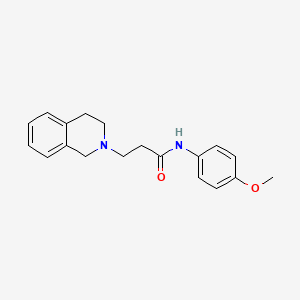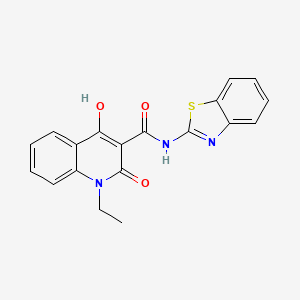![molecular formula C21H20N2O3 B10812181 3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one](/img/structure/B10812181.png)
3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chromen-2-one core with a benzylpiperazine moiety attached through a carbonyl linker.
Vorbereitungsmethoden
The synthesis of 3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one typically involves the condensation of 4-benzylpiperazine with a suitable chromen-2-one derivative. One common method involves the reaction of 4-benzylpiperazine with 3-(bromoacetyl)coumarin under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time.
Analyse Chemischer Reaktionen
3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors in the brain to exert neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one include other chromen-2-one derivatives such as 3-(bromoacetyl)coumarin and 3-hydroxy-4-(4-[2-{N’-[4-(dimethylamino)benzylidene]hydrazino}thiazol-4-yl]phenyl)-2H-chromen-2-one . These compounds share the chromen-2-one core but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its benzylpiperazine moiety, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(18-14-17-8-4-5-9-19(17)26-21(18)25)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQGDLGGDLLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B10812100.png)
![3-(1,1-dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(2-methylpropyl)-1H-quinolin-2-one](/img/structure/B10812102.png)
![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B10812105.png)
![2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B10812112.png)
![10,10-Dichloro-tricyclo[7.1.0.0*4,6*]decane-5-carboxylic acid (2-chloro-phenyl)-amide](/img/structure/B10812115.png)
![{(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B10812118.png)

![5-[[4-(Dimethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10812127.png)

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester](/img/structure/B10812159.png)
![[(5E)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B10812165.png)

![1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea](/img/structure/B10812173.png)
![N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B10812194.png)
